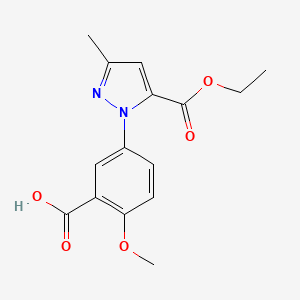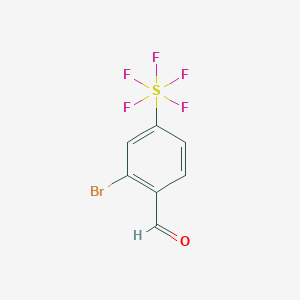
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is a complex organic compound with the molecular formula C19H28N2O4. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with benzyl and tert-butyl groups, as well as dicarbamate functionalities. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate typically involves multiple steps. One common method includes the reaction of benzylamine with tert-butyl chloroformate to form benzyl tert-butyl carbamate. This intermediate is then reacted with (1R,3S)-1-methylcyclohexane-1,3-diol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or tert-butyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarboxylate, while reduction could produce benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)diamine.
Aplicaciones Científicas De Investigación
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, often involves this compound.
Industry: It is employed in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate
- Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Uniqueness
Cis-benzyl tert-butyl ((1R,3S)-1-methylcyclohexane-1,3-diyl)dicarbamate is unique due to its specific stereochemistry and the presence of both benzyl and tert-butyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C20H29N2O4- |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
N-[(1S,2R,3R)-2-tert-butyl-3-methyl-3-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C20H30N2O4/c1-19(2,3)16-15(21-17(23)24)11-8-12-20(16,4)22-18(25)26-13-14-9-6-5-7-10-14/h5-7,9-10,15-16,21H,8,11-13H2,1-4H3,(H,22,25)(H,23,24)/p-1/t15-,16-,20+/m0/s1 |
Clave InChI |
SUIKRCKJMVKMIF-TWOQFEAHSA-M |
SMILES isomérico |
C[C@]1(CCC[C@@H]([C@H]1C(C)(C)C)NC(=O)[O-])NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1(CCCC(C1C(C)(C)C)NC(=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


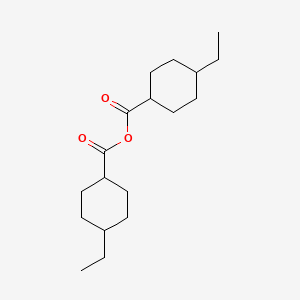
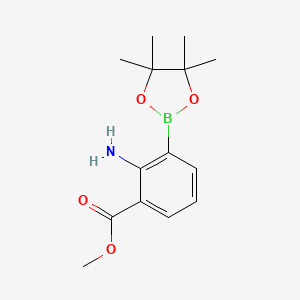

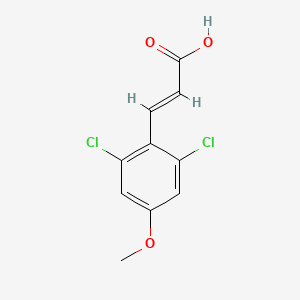
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
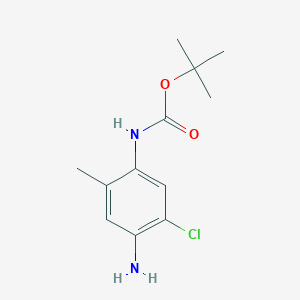
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)

![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)

![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
